3-phenylprop-2-enoate

Description

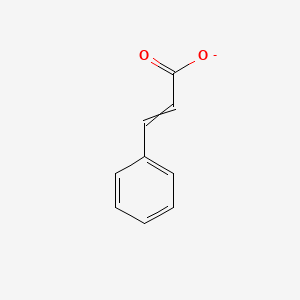

3-Phenylprop-2-enoate, also known as cinnamate, is an α,β-unsaturated ester with the molecular formula C₉H₇O₂⁻ (or C₉H₈O₂ in its protonated form). It is characterized by a conjugated system comprising a benzene ring and a propenoate group, typically in the trans (E) configuration. This compound is a key structural motif in natural and synthetic chemistry, serving as a precursor in flavoring agents (e.g., phenethyl cinnamate ), pharmaceuticals (e.g., antimicrobial and anticancer derivatives ), and enzymatic substrates (e.g., decarboxylation by phenacrylate decarboxylase ). Its reactivity arises from the electron-deficient α,β-unsaturated carbonyl system, enabling Michael additions, cycloadditions, and polymerizations.

Properties

Molecular Formula |

C9H7O2- |

|---|---|

Molecular Weight |

147.15 g/mol |

IUPAC Name |

3-phenylprop-2-enoate |

InChI |

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/p-1 |

InChI Key |

WBYWAXJHAXSJNI-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-phenylprop-2-enoate involves several steps and specific reaction conditions. One of the common synthetic routes includes the use of specific reagents and catalysts to achieve the desired product. The industrial production methods may vary, but they generally involve large-scale synthesis techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

3-phenylprop-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-phenylprop-2-enoate has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, it has industrial applications in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Modifications

3-Phenylprop-2-enoic Acid

- Structure : Carboxylic acid form (C₉H₈O₂).

- Properties : Higher solubility in polar solvents compared to esters due to hydrogen bonding. Reacts as an acid in decarboxylation reactions, producing styrene via phenacrylate decarboxylase (EC 4.1.1.102) .

- Applications : Intermediate in polymer and pharmaceutical synthesis.

3-Phenylprop-2-enoyl Chloride

Ester Derivatives

Ethyl (2E)-3-Phenylprop-2-enoate

- Structure : Ethyl ester (C₁₁H₁₂O₂).

- Properties: Boiling point ~265°C; used as a flavoring agent (FEMA No. 103-53-7) .

- Comparison : Simpler ester with lower molecular weight (176.21 g/mol) than phenethyl derivatives, affecting volatility and odor profile .

2-Phenylethyl (E)-3-Phenylprop-2-enoate (Phenethyl Cinnamate)

- Structure : Phenethyl ester (C₁₇H₁₆O₂).

- Properties : Larger molecular weight (270.28 g/mol) contributes to higher viscosity and lower volatility. Used in perfumery and food flavoring (CAS 103-53-7) .

- Comparison : Extended aromatic system enhances UV absorption, relevant in photostability studies .

Quinolin-8-yl 3-Phenylprop-2-enoate

Substituted Derivatives

Ethyl-(E)-2-Cyano-3-(4-Methoxyphenyl)-2-propenoate

- Structure: Cyano and methoxy substituents (C₁₃H₁₃NO₃).

- Properties: Electron-withdrawing cyano group increases electrophilicity, enhancing reactivity in cycloadditions. Methoxy group improves solubility in organic solvents .

- Comparison : Distinct FT-IR peaks at 1718 cm⁻¹ (ester C=O) and 1582 cm⁻¹ (C≡N) aid analytical differentiation .

3-Phenylprop-2-enyl this compound

- Structure : Diester (C₁₈H₁₄O₄).

- Properties : Higher melting point due to symmetrical structure. Isolated from fungal extracts (e.g., Entoloma nubigenum), showing antimicrobial activity .

- Comparison : Dual ester groups reduce volatility but increase lipophilicity, enhancing membrane permeability in biological systems .

Data Tables

Table 1: Physical and Chemical Properties of Select Derivatives

Table 2: Substituent Effects on Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.